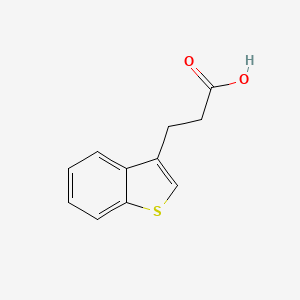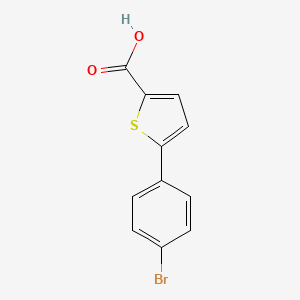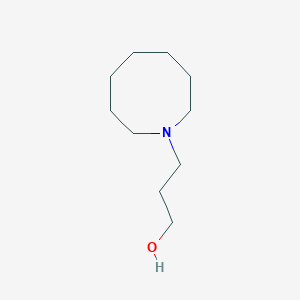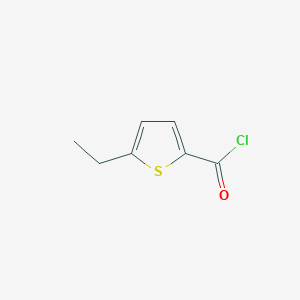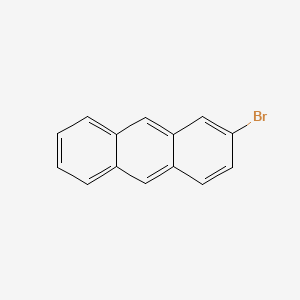
2-Bromoanthracene
Descripción general
Descripción
2-Bromoanthracene is a brominated derivative of anthracene, a polycyclic aromatic hydrocarbon. It is characterized by the substitution of a bromine atom at the second position of the anthracene ring.
Mecanismo De Acción
Target of Action
2-Bromoanthracene is a mono-brominated anthracene derivative . It is primarily used as a building block for the construction of polycyclic aromatic hydrocarbon (PAH) anthracenes . These PAH anthracenes are used in organic field-effect transistors (OFETs) and organic light-emitting diode (OLED) devices . Therefore, the primary targets of this compound are these electronic devices where it contributes to their functionality.
Mode of Action
The mode of action of this compound is primarily through its role as a precursor in the synthesis of more complex anthracene derivatives . For instance, it can be used to produce 2,9,10-tribromoanthracene, which can then be transformed into trimethoxy compound and trinitrile . These reactions involve the elimination of bromine atoms and the addition of other functional groups .
Biochemical Pathways
The bromination of 9,10-dibromoanthracene can yield 1,2,3,4,9,10-hexabromo-1,2,3,4-tetrahydroanthracene, which can then undergo base-induced elimination to produce 2,9,10-tribromoanthracene . This compound can then be transformed into other anthracene derivatives through nucleophilic substitution reactions .
Pharmacokinetics
Its physical and chemical properties, such as its reactivity with other compounds and its solubility, play a crucial role in its utility in the production of anthracene derivatives .
Result of Action
The primary result of the action of this compound is the production of anthracene derivatives that are used in electronic devices . These derivatives contribute to the functionality of devices such as OFETs and OLEDs .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the bromination of 9,10-dibromoanthracene to produce hexabromide requires the presence of bromine in carbon tetrachloride without a catalyst . Additionally, the base-induced elimination of hexabromide to produce 2,9,10-tribromoanthracene requires the presence of a base . Therefore, the action, efficacy, and stability of this compound are highly dependent on the chemical environment in which it is used.
Análisis Bioquímico
Biochemical Properties
2-Bromoanthracene plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to interact with enzymes and proteins involved in oxidative stress responses and metabolic pathways. For instance, this compound can bind to cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive oxygen species (ROS), which can further influence cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce oxidative stress in cells by generating ROS, leading to the activation of signaling pathways such as the MAPK and NF-κB pathways . These pathways play a crucial role in regulating inflammation, apoptosis, and cell survival. Additionally, this compound can alter gene expression by modulating transcription factors and epigenetic markers, thereby affecting cellular functions and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation . This interaction can result in the production of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids. Furthermore, this compound can influence gene expression by interacting with transcription factors and altering chromatin structure, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation . Studies have shown that the long-term exposure of cells to this compound can result in sustained oxidative stress, leading to chronic inflammation and cellular damage. These temporal effects are crucial for understanding the compound’s long-term impact on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild oxidative stress and transient changes in cellular metabolism . At higher doses, this compound can cause significant toxicity, leading to adverse effects such as liver damage, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage range triggers a marked increase in toxic responses, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to xenobiotic metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For instance, it can bind to albumin in the bloodstream, aiding its transport to different tissues. Additionally, this compound can accumulate in lipid-rich compartments, such as cell membranes and adipose tissue, influencing its localization and bioavailability.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the endoplasmic reticulum (ER) and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct this compound to these organelles. The presence of this compound in the ER can affect protein folding and secretion, while its accumulation in mitochondria can influence mitochondrial function and energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Bromoanthracene can be synthesized through the bromination of anthracene. One common method involves the reaction of anthracene with bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled conditions to ensure selective bromination at the second position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the selective formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: It can be oxidized to form anthraquinone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form anthracene using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution: Formation of various substituted anthracenes depending on the nucleophile used.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracene.
Aplicaciones Científicas De Investigación
2-Bromoanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and other organic compounds.
Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Comparación Con Compuestos Similares
9-Bromoanthracene: Another brominated derivative of anthracene with the bromine atom at the ninth position.
2-Chloroanthracene: A chlorinated derivative with similar properties but different reactivity due to the presence of chlorine instead of bromine.
Anthracene: The parent compound without any halogen substitution.
Uniqueness: 2-Bromoanthracene is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. Compared to its isomers and other halogenated derivatives, it offers a balance of reactivity and stability, making it suitable for various applications in material science and organic electronics .
Propiedades
IUPAC Name |
2-bromoanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBCVWIECUMDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90492758 | |
| Record name | 2-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-27-9 | |
| Record name | 2-Bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90492758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromanthracen | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
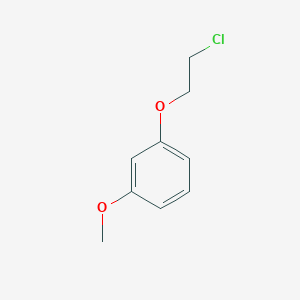
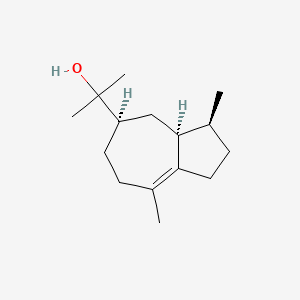

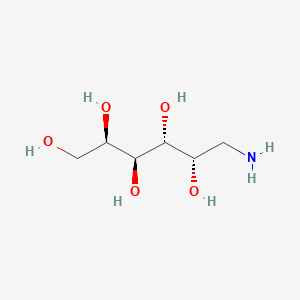
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B1280003.png)
